4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate
Description
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N-thiophen-2-ylpiperidine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS.C2H2O4/c23-18(20-17-6-3-11-24-17)21-9-7-14(8-10-21)12-22-13-19-15-4-1-2-5-16(15)22;3-1(4)2(5)6/h1-6,11,13-14H,7-10,12H2,(H,20,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJSLOZUNSRRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate, identified by its CAS number 1351642-64-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 430.5 g/mol. The structure includes a benzimidazole moiety, which is known for various biological activities, particularly in medicinal chemistry.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant interactions with various receptors, particularly opioid receptors. For instance, derivatives of piperidine with benzimidazole structures have shown selective activity towards delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Receptor Affinity | Biological Effects |
|---|---|---|
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Delta-opioid | Anxiolytic, Antidepressant |
| 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine | TBD | TBD |
The proposed mechanism involves the modulation of neurotransmitter systems, particularly through the interaction with the opioid system. The benzimidazole structure is crucial in enhancing binding affinity and selectivity towards specific opioid receptor subtypes.
In Vivo Studies
In a study assessing the effects of similar piperidine derivatives on anxiety-related behaviors in mice, compounds demonstrated significant reductions in ultrasonic vocalizations and immobility time during tail suspension tests, indicating anxiolytic and antidepressant-like effects . These findings suggest that the compound may share similar properties.
In Vitro Studies
Further investigations using cell lines have shown that benzimidazole derivatives can influence cellular pathways associated with neuroprotection and anti-inflammatory responses. This aligns with findings that indicate potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituents on the benzimidazole, piperidine, and aryl/heteroaryl groups. Key comparisons include:
Key Observations :
- Substituent Impact on Activity :
- Halogenated aryl groups (e.g., 4-iodophenyl in TH5487) enhance enzyme inhibition (OGG1), while thiophene derivatives (as in the target compound) are associated with antioxidant or DNA-binding properties .
- The oxalate counterion in the target compound likely improves solubility compared to neutral analogs like OGG1iNA or free-base derivatives .
- Pharmacological Profiles: Piperidine-linked benzimidazoles with carboxamide groups (e.g., IDO1 inhibitors in ) show structural versatility, with halogen or cyano substituents enhancing target affinity . Dual histamine receptor ligands () highlight the piperidine ring’s role in receptor selectivity, suggesting the target compound could be optimized for similar applications .
Q & A
Basic: What are the critical steps in synthesizing 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the piperidine-carboxamide core. Key steps include:
- Coupling Reactions : Amide bond formation between the piperidine derivative and thiophen-2-ylamine using coupling agents like EDCI or HOBt in anhydrous DMF .
- Benzimidazole Functionalization : Introduction of the benzimidazole moiety via nucleophilic substitution or Mitsunobu reaction, requiring controlled temperatures (0–5°C for intermediates) .
- Oxalate Salt Formation : Final acid-base reaction with oxalic acid in ethanol to improve solubility and crystallinity .
Optimization focuses on solvent selection (e.g., DMF for polar intermediates), catalyst ratios (e.g., 1.2 equivalents of EDCI), and purification via column chromatography or recrystallization .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values in kinase inhibition assays) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources. Standardize protocols using validated cell models and reference inhibitors .
- Structural Analogues : Compare activity trends with structurally similar compounds (e.g., trifluoromethyl-substituted benzimidazoles in ’s Table). Use SAR analysis to isolate critical functional groups (e.g., oxalate vs. free base forms) .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or HSP90, aligning with experimental IC₅₀ values .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–8.5 ppm for benzimidazole and thiophene) and aliphatic piperidine signals (δ 2.5–3.5 ppm) .
- HPLC : Purity ≥95% verified using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~450–460 Da) .
Advanced: How do the electronic properties of the benzimidazole and thiophene moieties influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Benzimidazole : The electron-rich aromatic system enhances π-π stacking with protein targets (e.g., kinase ATP-binding pockets). Substituents like methyl or trifluoromethyl () modulate lipophilicity (logP) and metabolic stability .
- Thiophene : Sulfur’s lone pairs enable hydrogen bonding with cysteine residues in enzymes. Computational studies (e.g., DFT calculations) show thiophene’s electron-withdrawing effects increase electrophilicity at the carboxamide carbonyl .
- Oxalate Counterion : Improves aqueous solubility (logS ≈ -3.5) but may reduce membrane permeability. Compare free base vs. salt forms in pharmacokinetic assays .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s therapeutic potential?
Methodological Answer:
- Anticancer Activity : MTT assays using NCI-60 cell lines, with doxorubicin as a positive control (IC₅₀ ≤ 10 µM considered promising) .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing MIC values to ciprofloxacin .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) with staurosporine controls .
Advanced: How can researchers design derivatives to improve the compound’s pharmacokinetic profile while retaining activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute thiophene with thiazole () or benzothiazole to enhance metabolic stability .
- Prodrug Strategies : Introduce ester or phosphate groups at the piperidine nitrogen to improve oral bioavailability .
- CYP450 Metabolism Studies : Use liver microsomes to identify metabolic hotspots (e.g., benzimidazole N-methylation). Block vulnerable sites with fluorinated substituents .
Basic: What computational tools are used to predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock or Schrödinger Suite to model binding poses in targets like tubulin or histone deacetylases (HDACs) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD ≤ 2.0 Å acceptable) .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and toxicity (LD₅₀ > 500 mg/kg) .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous-flow systems for amide coupling steps to reduce reaction time (2h → 30 min) and improve yield (≥80%) .
- Green Solvents : Replace DMF with Cyrene® or 2-MeTHF to enhance sustainability .
- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediate purity .
Basic: How is the compound’s stability assessed under various storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Analyze degradation products via LC-MS .
- Long-Term Stability : Store at -20°C in amber vials; assess monthly for 12 months using HPLC (degradants ≤ 2%) .
Advanced: What mechanistic studies are critical to elucidate the compound’s mode of action in cancer cells?
Methodological Answer:
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
- Western Blotting : Track expression of Bcl-2, Bax, and caspase-3 in treated vs. untreated cells .
- Transcriptomic Analysis : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
